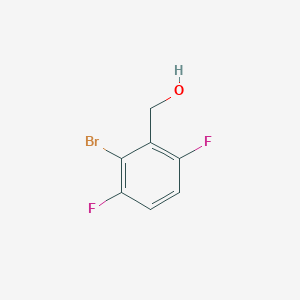

2-Bromo-3,6-difluorobenzyl alcohol

Description

Strategic Importance of Halogenated Benzyl (B1604629) Alcohols as Synthetic Intermediates

Halogenated benzyl alcohols are a class of organic compounds of significant strategic importance in modern synthesis. drugbank.com Their value stems from the unique reactivity conferred by the combination of a benzyl alcohol moiety and one or more halogen substituents on the aromatic ring. This structure allows them to serve as versatile building blocks for the construction of more complex molecules. researchgate.net The alcohol functional group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group to allow for nucleophilic substitution.

The halogen atoms (F, Cl, Br, I) on the aromatic ring provide crucial handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This capability allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry and materials science. For instance, the isomer 4-Bromo-2,6-difluorobenzyl alcohol is a key intermediate for pharmaceuticals, particularly those targeting neurological disorders, as well as for agrochemicals. chemimpex.com The incorporation of fluorine, in particular, can profoundly alter the physicochemical properties of a molecule, affecting its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated compounds like halogenated benzyl alcohols highly sought-after in drug discovery and development. nbinno.com Their utility also extends to materials science, where they are used in creating advanced polymers and specialty coatings. chemimpex.com

Overview of Research Trajectories and Synthetic Utility of 2-Bromo-3,6-difluorobenzyl alcohol

This compound, also known by its systematic name (2-Bromo-3,6-difluorophenyl)methanol, is a polysubstituted aromatic compound recognized as a valuable building block in organic synthesis. While extensive research focusing solely on this specific isomer is not widely documented in publicly available literature, its synthetic utility can be inferred from its chemical structure and the established applications of closely related compounds.

The primary value of this compound lies in its potential as a versatile intermediate. Its precursor, 2-Bromo-3,6-difluorobenzaldehyde, is described as a useful intermediate and reaction component for synthesizing complex compounds and fine chemicals. biosynth.com The alcohol itself contains three distinct reactive sites: the hydroxyl group, the bromine atom, and the two fluorine atoms which influence the reactivity of the benzene (B151609) ring.

The bromine atom at the 2-position is a key functional group for introducing the difluorinated phenyl ring into larger molecular scaffolds via cross-coupling reactions. The fluorine atoms at the 3- and 6-positions significantly modulate the electronic properties of the aromatic ring, which can enhance the efficacy of the final target molecule, be it a pharmaceutical or a specialized polymer. The benzyl alcohol group provides a site for further functionalization, such as oxidation to the corresponding aldehyde or acid, or etherification to link to other molecular fragments.

Given the applications of its isomers, it is projected that this compound is a relevant intermediate for the synthesis of biologically active molecules in medicinal chemistry and for the development of novel materials where specific substitution patterns are required to fine-tune properties. chemimpex.com

Chemical Data for this compound

| Property | Value |

| CAS Number | 1404115-38-3 chemsrc.com |

| Molecular Formula | C₇H₅BrF₂O synquestlabs.com |

| Molecular Weight | 223.017 g/mol synquestlabs.com |

| Synonym | (2-Bromo-3,6-difluorophenyl)methanol chemsrc.com |

| Flash Point | 104.0 ± 25.9 °C chemsrc.com |

| LogP | 1.88 chemsrc.com |

| Exact Mass | 221.949173 u chemsrc.com |

Properties

IUPAC Name |

(2-bromo-3,6-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEQBLCGRWMEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,6 Difluorobenzyl Alcohol

De Novo Synthesis Pathways and Precursor-Based Transformations

These methods involve creating the target molecule either from basic aromatic building blocks or by chemically modifying immediate precursors that already possess the core benzyl (B1604629) structure.

A primary and direct method for synthesizing 2-Bromo-3,6-difluorobenzyl alcohol is through the reduction of its corresponding aldehyde or carboxylic acid derivatives. The aldehyde, 2-Bromo-3,6-difluorobenzaldehyde, serves as a key intermediate. biosynth.comoakwoodchemical.comnih.govchemscene.combldpharm.com The carboxylic acid, 2-Bromo-3,6-difluorobenzoic acid, can also be reduced to the target alcohol. smolecule.comevitachem.com This reduction is a fundamental transformation in organic synthesis.

Commonly used reducing agents for converting carboxylic acids to alcohols include lithium aluminum hydride and borane (B79455) complexes. smolecule.comevitachem.com For instance, the synthesis of 2-bromobenzyl alcohol from 2-bromobenzoic acid has been successfully achieved using sodium borohydride (B1222165) and boron trifluoride diethyl etherate, yielding the product in high purity. prepchem.com This established method for a structurally similar compound highlights a reliable pathway for the synthesis of this compound.

Table 1: Reduction Reactions for Benzyl Alcohol Synthesis

| Precursor | Reducing Agent(s) | Product | Reference |

|---|---|---|---|

| 2-Bromobenzoic acid | Sodium borohydride, Boron trifluoride diethyl etherate | 2-Bromobenzyl alcohol | prepchem.com |

| General Carboxylic Acids | Lithium aluminum hydride, Borane | General Alcohols | smolecule.comevitachem.com |

The construction of this compound can also be accomplished through multi-step sequences starting from more basic aromatic precursors. The strategic order of reactions is crucial to ensure the correct placement of substituents on the benzene (B151609) ring. lumenlearning.com

A plausible synthetic route begins with a difluorinated aromatic compound. For example, the synthesis of 3-Bromo-2,6-difluorobenzoic acid starts from 1-bromo-2,4-difluorobenzene (B57218). echemi.com This precursor undergoes lithiation followed by carboxylation using dry ice. echemi.com A similar strategy could be adapted to produce the 2-bromo isomer. Once the substituted benzoic acid or a related nitrile is formed, it can be converted to the final benzyl alcohol. For instance, 2,6-difluorobenzonitrile (B137791) can be synthesized from 2,6-difluorobromobenzene and then converted to various 2,6-difluorobenzyl derivatives, including the alcohol. google.comgoogle.com

The synthesis of a related compound, 3,5-difluorobenzyl bromide, is achieved by treating 3,5-difluorobenzyl alcohol with hydrobromic acid and sulfuric acid, demonstrating a method for interconverting benzyl derivatives. chemicalbook.com

Modern synthetic methods like photohalogenation and carbonylation offer alternative routes to synthesize key intermediates. Photohalogenation, which uses light to initiate a halogenation reaction, can be used to introduce a bromine atom onto a benzyl position. A patented method for preparing 2,6-difluorobenzyl bromide involves the photo-initiated reaction of 2,6-difluorotoluene (B1296929) with hydrobromic acid and hydrogen peroxide, avoiding traditional and more costly brominating agents. google.com This benzyl bromide can then be hydrolyzed to the corresponding benzyl alcohol.

Carbonylation reactions, which introduce a carbonyl group, are also relevant. Palladium-catalyzed carbonylation of difluoroalkyl bromides with arylboronic acids has been demonstrated as an effective method for creating fluorinated ketones, which are versatile building blocks. nih.gov Similarly, palladium-catalyzed fluoroalkylative carbonylation of olefins is a strategy for producing fluorine-containing compounds. nih.gov These methods could be adapted to construct the carbon skeleton of the target molecule or its precursors.

Catalytic Approaches in this compound Production

Catalysis offers efficient and often more environmentally benign pathways for chemical synthesis. Both transition metals and non-metal-based catalysts are employed in the synthesis of benzyl alcohol derivatives.

Transition metals like palladium, nickel, iron, and cobalt are widely used to catalyze reactions that form C-C and C-O bonds, which are essential for synthesizing complex molecules like substituted benzyl alcohols. acs.orgresearchgate.net For example, nickel-catalyzed cross-coupling reactions can directly use benzyl alcohols as electrophiles. acs.org Palladium-catalyzed reactions are particularly versatile. The Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate can produce benzyl alcohols. organic-chemistry.org Furthermore, palladium-catalyzed carbonylation reactions are instrumental in synthesizing precursors like β-perfluoroalkyl esters. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Benzyl Alcohol Synthesis

| Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Nickel Complex | Cross-coupling with Grignard reagents | Aryl/Alkyl substituted compounds from benzyl alcohols | acs.org |

| Palladium/Iridium dual catalyst | Carboxylation with CO₂ | Benzylic carboxylic acids from benzyl alcohols | researchgate.net |

| Palladium catalyst | Suzuki-Miyaura cross-coupling | Benzyl alcohols | organic-chemistry.org |

In recent years, organocatalysis and biocatalysis have emerged as powerful tools in chemical synthesis, offering high selectivity and milder reaction conditions. Organocatalysis involves the use of small organic molecules to catalyze reactions. Research in this area includes the enantioselective α-halogenation of aldehydes and decarboxylative chlorination, which are key steps in producing chiral halogenated compounds. nih.gov

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.com This approach is noted for its sustainability, as biocatalysts are renewable and biodegradable. mdpi.com For instance, the production of benzyl alcohol from benzaldehyde (B42025) can be achieved using whole-cell biocatalysts. mdpi.com Bienzymatic cascades, combining an oxidase and a peroxygenase, have been developed for the efficient oxidation of benzyl alcohols to aromatic aldehydes, a process that could potentially be reversed for synthesis. mdpi.com While specific examples for this compound are not prevalent, the principles of biocatalytic reduction of aldehydes and other precursors are well-established and represent a promising avenue for future research. mdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the temperature at which reactions are conducted play a pivotal role in the synthesis of this compound, particularly in the formation of its aldehyde precursor. A key strategy for introducing the formyl group at the C-2 position of a pre-brominated and fluorinated benzene ring is through directed ortho-metalation, specifically lithiation.

The lithiation of 1-bromo-2,4-difluorobenzene is a critical step, and its regioselectivity is highly dependent on the solvent system employed. Research has shown that a dramatic solvent effect can dictate the position of metalation. The use of lithium diisopropylamide (LDA) in a mixture of tetrahydrofuran (B95107) (THF) and hexane (B92381) at a low temperature of -78 °C has been found to be effective in directing the lithiation to the C-3 position, which is flanked by a fluorine and a bromine atom. This specific regioselectivity is crucial for the subsequent formylation to yield 2-Bromo-3,6-difluorobenzaldehyde. In contrast, performing the lithiation in diethyl ether can lead to different isomers. The low temperature profile is essential to maintain the stability of the organolithium intermediate and prevent side reactions.

The subsequent reduction of 2-Bromo-3,6-difluorobenzaldehyde to this compound is typically achieved using standard reducing agents. While specific optimization data for this exact substrate is not extensively detailed in the literature, general principles of aldehyde reduction suggest that solvents like tetrahydrofuran (THF) or ethanol (B145695) are commonly used. The reaction temperature for such reductions is often initially low (e.g., 0 °C) to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Interactive Data Table: Solvent and Temperature Effects on the Lithiation of 1-Bromo-2,4-difluorobenzene

| Solvent System | Temperature (°C) | Major Product after Formylation | Reference |

| LDA in THF/Hexane | -78 | 2-Bromo-3,6-difluorobenzaldehyde | msu.edu |

| n-BuLi in Ether | -78 | Mixture of isomers | msu.edu |

Regioselective Bromination and Fluorination Strategies

The substitution pattern of this compound requires a carefully planned strategy for the introduction of the bromine and fluorine atoms. A common and effective approach is to start with a commercially available, pre-substituted benzene derivative, thereby bypassing the need for complex regioselective halogenation steps on a simpler aromatic ring.

A prime example of this strategy is the use of 1-bromo-2,4-difluorobenzene as the starting material. This compound already possesses the desired arrangement of one bromine and two fluorine atoms. The subsequent synthetic steps then focus on introducing the hydroxymethyl group at the correct position. As discussed previously, the regioselective lithiation at the C-3 position, directed by the existing fluorine and bromine substituents, followed by formylation with a reagent like N,N-dimethylformamide (DMF), successfully installs the aldehyde group at the C-2 position, leading to 2-Bromo-3,6-difluorobenzaldehyde.

The final step in this synthetic sequence is the reduction of the aldehyde to the primary alcohol. This is a well-established transformation in organic chemistry. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. Sodium borohydride is often preferred due to its milder nature and easier handling, typically used in alcoholic solvents like ethanol or methanol (B129727). Lithium aluminum hydride, a more powerful reducing agent, is used in aprotic solvents like THF and is capable of reducing a wide range of carbonyl compounds. youtube.com The choice of reducing agent can be optimized to maximize the yield and minimize any potential side reactions, such as the reduction of the aryl bromide, although this is generally not a significant issue under standard conditions for aldehyde reduction.

An alternative conceptual approach involves the bromination of a difluorinated toluene (B28343) derivative. For instance, the bromination of 2,5-difluorotoluene (B1362542) could potentially lead to a precursor for the target molecule. However, controlling the regioselectivity of the bromination of the aromatic ring to favor the desired isomer can be challenging and may result in a mixture of products, necessitating difficult purification steps. Therefore, the strategy commencing with 1-bromo-2,4-difluorobenzene generally offers a more direct and regiocontrolled route to this compound.

Interactive Data Table: Regioselective Synthesis Strategy

| Starting Material | Key Regioselective Step | Reagents | Intermediate | Final Product |

| 1-Bromo-2,4-difluorobenzene | Directed ortho-lithiation | 1. LDA, THF, -78°C 2. DMF | 2-Bromo-3,6-difluorobenzaldehyde | This compound |

| 2,5-Difluorotoluene | Electrophilic Aromatic Bromination | Brominating Agent (e.g., NBS, Br₂) | Potentially a mixture of brominated isomers | Synthesis is less direct |

Reactivity and Chemical Transformations of 2 Bromo 3,6 Difluorobenzyl Alcohol

Derivatization at the Benzyl (B1604629) Alcohol Moiety

The hydroxyl group of the benzyl alcohol moiety is a key site for various chemical modifications, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions to Carbonyl Derivatives (Aldehydes, Carboxylic Acids)

The primary alcohol of 2-bromo-3,6-difluorobenzyl alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.org Strong oxidizing agents, such as chromic acid (formed from chromium trioxide and sulfuric acid) or potassium permanganate, will typically oxidize the primary alcohol to a carboxylic acid. libretexts.orgyoutube.com The reaction proceeds through an initial oxidation to the aldehyde, which is then further oxidized. libretexts.org

To obtain the aldehyde, milder oxidizing agents are necessary to prevent overoxidation. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the selective oxidation of primary alcohols to aldehydes. libretexts.orge-bookshelf.de These reagents are effective at stopping the oxidation at the aldehyde stage. libretexts.orglibretexts.org The choice of solvent and careful control of reaction temperature are also crucial for achieving high yields of the desired aldehyde, 2-bromo-3,6-difluorobenzaldehyde. biosynth.comnih.govbldpharm.com

| Reagent Family | Specific Reagent | Product |

| Chromium-based | Chromic Acid (H₂CrO₄), Potassium Dichromate (K₂Cr₂O₇) | 2-Bromo-3,6-difluorobenzoic acid |

| Manganese-based | Potassium Permanganate (KMnO₄) | 2-Bromo-3,6-difluorobenzoic acid |

| Pyridinium-based | Pyridinium Chlorochromate (PCC) | 2-Bromo-3,6-difluorobenzaldehyde |

| Periodinane-based | Dess-Martin Periodinane (DMP) | 2-Bromo-3,6-difluorobenzaldehyde |

Table 1: Oxidizing agents for the conversion of this compound.

Etherification and Esterification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo etherification to form benzyl ethers. A common method for this transformation is the Williamson ether synthesis, which involves deprotonation of the alcohol with a base, such as sodium hydride, followed by reaction with an alkyl halide. organic-chemistry.org For more selective reactions, milder bases like silver oxide can be used. organic-chemistry.org Alternatively, direct etherification can be achieved by reacting the alcohol with another alcohol in the presence of a mediator like alkoxyhydrosilane. nih.gov For instance, 4-bromo-2,6-difluorobenzyl alcohol has been converted to its 3-methylbutyl ether and 1-methylpropyl ether. nist.govnist.gov

Esterification of the hydroxyl group can also be accomplished through various standard methods.

Nucleophilic Substitution Reactions Involving the Alcohol Functionality

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, treatment with a brominating agent can replace the hydroxyl group with a bromine atom, forming 2-bromo-3,6-difluorobenzyl bromide. This transformation is analogous to the synthesis of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene (B1296929) using hydrobromic acid and hydrogen peroxide under light initiation. google.com The resulting benzylic bromide is then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at the benzylic position.

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring provides a handle for carbon-carbon bond formation and the generation of organometallic reagents.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl-Aryl and Aryl-Alkyl Bond Formation

The aryl bromide of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govrsc.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for synthesizing complex biaryl and aryl-alkyl structures. nih.gov The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For instance, the Suzuki-Miyaura coupling has been successfully employed with ortho-bromoanilines, which are structurally similar to the target molecule, highlighting the feasibility of this transformation. nih.govrsc.orgresearchgate.net

The Sonogashira coupling reaction provides a method for the formation of carbon-carbon bonds between the aryl bromide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It is a reliable method for the synthesis of arylalkynes. libretexts.org Copper-free Sonogashira coupling protocols have also been developed. libretexts.org The reaction's efficiency can be influenced by the choice of catalyst, ligands, and reaction conditions. libretexts.orgpitt.edu

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium catalyst, Base | Aryl-aryl or Aryl-alkyl |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl-alkyne |

Table 2: Cross-coupling reactions involving the aryl bromide of this compound.

Metal-Halogen Exchange and Grignard Reagent Formation

The aryl bromide can undergo metal-halogen exchange, typically with an organolithium reagent like n-butyllithium, to form an aryllithium species. This reactive intermediate can then be trapped with various electrophiles. For example, reaction with carbon dioxide followed by an acidic workup would yield the corresponding carboxylic acid. chemicalbook.com

Alternatively, the aryl bromide can be used to form a Grignard reagent by reacting with magnesium metal. masterorganicchemistry.comlibretexts.org The formation of the Grignard reagent, (2-(hydroxymethyl)-3,6-difluorophenyl)magnesium bromide, creates a potent nucleophile. youtube.comlibretexts.org This Grignard reagent can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and more complex alcohol-containing molecules. libretexts.orgyoutube.com It is important to note that the acidic proton of the benzyl alcohol would need to be protected prior to the formation of the Grignard reagent to prevent it from being quenched.

Influence of Fluorine Atoms on Reactivity and Selectivity

The presence of two fluorine atoms on the benzene (B151609) ring introduces significant electronic perturbations that modulate the reactivity and selectivity of the entire molecule. These effects are crucial in determining the outcomes of various chemical transformations.

The substitution of hydrogen with fluorine atoms on an aromatic ring has a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M).

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond. In this compound, the two fluorine atoms and the bromine atom collectively exert a powerful inductive pull, significantly reducing the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions compared to benzene.

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atoms can be delocalized into the aromatic π-system. This resonance effect increases electron density at the ortho and para positions relative to the fluorine atom. However, for fluorine, the inductive effect is significantly stronger than the mesomeric effect. Despite this, the +M effect still plays a crucial role in directing incoming electrophiles.

In the case of this compound, the positions on the aromatic ring are C1-CH₂OH, C2-Br, C3-F, C4-H, C5-H, and C6-F. The combined electronic effects of these substituents create a unique reactivity map. The ring is generally deactivated towards electrophiles. Nucleophilic aromatic substitution (S_N_Ar), a reaction typically challenging for simple benzene rings, becomes more feasible. In S_N_Ar reactions, a potent nucleophile can displace one of the halogens (usually fluorine, as it is a better leaving group in this context than bromine under certain conditions). The regioselectivity of such a substitution is complex, but it is often favored at positions activated by electron-withdrawing groups. Computational studies on related compounds suggest that the relative stability of the intermediate Meisenheimer complex often dictates the outcome. researchgate.netnih.gov For some S_N_Ar reactions, particularly with leaving groups like chloride or bromide, the mechanism may be concerted rather than stepwise. nih.govnih.gov

The bromine atom at the C2 position can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. The electronic environment created by the adjacent fluorine atoms can influence the oxidative addition step, a key part of the catalytic cycle.

Table 1: Summary of Electronic Effects of Halogen Substituents

| Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to high electronegativity. | Strong deactivation, reduces nucleophilicity. |

| Mesomeric Effect (+M) | Donation of lone pair electron density into the π-system. | Weak activation at ortho/para positions, directs electrophiles. |

The fluorine atoms also exert a significant influence on reactions involving the benzylic alcohol group, affecting both stereoselectivity and regioselectivity. The alcohol can be oxidized to the corresponding aldehyde, 2-bromo-3,6-difluorobenzaldehyde, or undergo substitution reactions, typically after conversion to a better leaving group (e.g., a tosylate or halide).

Stereoselectivity:

For reactions at the benzylic carbon, such as nucleophilic substitution, the electronic nature of the heavily substituted aromatic ring can influence the reaction pathway.

S_N_1 Pathway: A unimolecular substitution proceeds through a benzylic carbocation intermediate. The strong electron-withdrawing nature of the fluorinated and brominated ring would destabilize this carbocation, making an S_N_1 pathway less favorable than for an unsubstituted benzyl alcohol.

S_N_2 Pathway: A bimolecular substitution involves a backside attack by a nucleophile. This pathway is generally favored for primary alcohols like this one. Nickel-catalyzed stereospecific cross-coupling reactions of benzylic alcohol derivatives (like ethers or esters) have been developed, which often proceed with a defined stereochemical outcome, such as inversion or retention of configuration, depending on the precise mechanism. biosynth.comacs.org

The stereoselective reduction of the corresponding ketone or aldehyde (2-bromo-3,6-difluorobenzaldehyde) to the alcohol is a key transformation. The use of chiral reducing agents can afford one enantiomer of the alcohol over the other. The steric bulk and electronic properties of the substituents ortho to the carbonyl group can influence the facial selectivity of the hydride attack, thereby determining the stereochemical outcome. acs.orgnih.gov

Regioselectivity:

The primary regiochemical question for this molecule involves reactions on the aromatic ring itself. As discussed, electrophilic substitution is disfavored. For nucleophilic aromatic substitution (S_N_Ar), the question is which halogen would be replaced. Fluorine is typically a better leaving group than bromine in activated S_N_Ar reactions. With two non-equivalent fluorine atoms (at C3 and C6), a nucleophile could potentially attack at either position, leading to a mixture of regioisomers. The precise outcome depends on factors like the nature of the nucleophile, solvent, and the relative stability of the possible transition states or intermediates. researchgate.net Studies on the lithiation of the analogous 1-bromo-2,5-difluorobenzene show that metalation can be directed, leading to specific regiochemical functionalization.

Table 2: Potential Transformations and Selectivity Considerations for this compound

| Reaction Type | Reactive Site | Potential Transformation | Selectivity Considerations |

| Oxidation | Benzylic Alcohol | Formation of 2-Bromo-3,6-difluorobenzaldehyde | Generally high regioselectivity for the primary alcohol. |

| Nucleophilic Substitution | Benzylic Carbon (after activation) | Ether or ester formation, S_N_1/S_N_2 displacement | Pathway (S_N_1 vs. S_N_2) influenced by ring electronics; stereoselectivity depends on mechanism. |

| Cross-Coupling | C-Br Bond | Suzuki, Sonogashira, etc. to form C-C bonds | High regioselectivity for substitution at the bromine position. |

| Nucleophilic Aromatic Substitution | C-F or C-Br Bonds | Replacement of a halogen with a nucleophile | Regioselectivity depends on leaving group ability (F > Br) and stability of intermediates. |

Applications of 2 Bromo 3,6 Difluorobenzyl Alcohol As a Building Block in Complex Molecule Synthesis

Limited Documented Role in the Synthesis of Fluorinated Aromatic Scaffolds and Intermediates

The incorporation of fluorine atoms into aromatic scaffolds is a key strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. 2-Bromo-3,6-difluorobenzyl alcohol possesses the necessary functionalities to serve as a precursor for such scaffolds. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The benzyl (B1604629) alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.

However, a comprehensive review of scientific databases and patent literature does not reveal specific, well-documented examples of this compound being used as a key building block for the construction of complex fluorinated aromatic systems. While many related fluorinated benzyl alcohols and brominated aromatics are extensively used, this particular combination of substituents has not been a major focus of reported synthetic campaigns.

No Evidence of Strategic Integration into Multi-Component Reactions (MCRs) and Cascade Sequences

Multi-component reactions (MCRs) and cascade sequences are powerful tools in synthetic chemistry that allow for the construction of complex molecular architectures in a single step, thereby increasing efficiency and reducing waste. The functional groups present in this compound could theoretically allow for its participation in such reactions. For instance, the alcohol could react in a Passerini or Ugi MCR, while the aromatic bromine could be involved in a subsequent intramolecular cyclization.

Nevertheless, there is currently no available research that demonstrates the strategic integration of this compound into MCRs or cascade reactions. The development of novel reaction methodologies often precedes their application with specific, commercially available but less common, building blocks. It is possible that future research in this area could uncover useful transformations involving this compound.

Contribution to Divergent Synthetic Pathways for Chemical Libraries Remains Undocumented

Divergent synthesis is a strategy employed to generate a library of structurally diverse compounds from a common intermediate. The orthogonal reactivity of the functional groups in this compound makes it a plausible candidate for such an approach. One could envision a synthetic scheme where the bromine and alcohol functionalities are selectively reacted in different orders to produce a variety of derivatives.

Unfortunately, there are no published studies that describe the use of this compound as a starting point for the divergent synthesis of chemical libraries. The successful application of a building block in diversity-oriented synthesis typically requires robust and high-yielding reactions that are tolerant of a wide range of substrates, and such work has not been reported for this specific alcohol.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 2 Bromo 3,6 Difluorobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For 2-Bromo-3,6-difluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular structure.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. The benzylic protons (CH₂) of substituted benzyl (B1604629) alcohols typically appear as a singlet or a multiplet, depending on coupling to the hydroxyl proton. rsc.org For this compound, the benzylic protons would be expected around 4.7 ppm. chemicalbook.com The aromatic region would show two distinct multiplets corresponding to the two aromatic protons. The fluorine and bromine substituents heavily influence their chemical shifts and coupling patterns. The hydroxyl proton (OH) presents as a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The benzylic carbon (CH₂OH) is expected in the range of 60-65 ppm. The six aromatic carbons would each give a distinct signal, with their chemical shifts significantly affected by the attached substituents (Br, F, CH₂OH). Carbon-fluorine coupling (¹JCF, ²JCF, etc.) is a key feature, causing the splitting of carbon signals and confirming the position of the fluorine atoms. rsc.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 3 and 6. The chemical shifts and coupling between the fluorine atoms (⁴JF-F) and with nearby protons (³JH-F, ⁴JH-F) would definitively confirm their positions on the aromatic ring.

NMR spectroscopy is also highly effective for monitoring the progress of reactions, such as the acetylation of a benzyl alcohol, by observing the disappearance of reactant signals and the concurrent appearance of product signals in real-time. acs.orgnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H | -CH (Aromatic) | 7.0 - 7.5 | Multiplets, H-F coupling |

| -CH₂ (Benzylic) | ~4.7 | Singlet or doublet | |

| -OH (Alcohol) | Variable | Broad singlet | |

| ¹³C | C-Br | ~115-125 | Doublet due to C-F coupling |

| C-F | ~155-165 | Large ¹JCF coupling constant | |

| Aromatic C-H, C-C | 110-140 | Signals split by C-F coupling | |

| -CH₂OH (Benzylic) | ~60-65 | Signal may be split by H-F coupling | |

| ¹⁹F | C₃-F | Variable | Doublet of multiplets (coupling to F and H) |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

For this compound (C₇H₅BrF₂O), the molecular weight is 223.01 g/mol . nih.govsigmaaldrich.com A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (1:1 ratio), which is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. ulethbridge.ca This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation of the molecular ion provides further structural information. For benzyl alcohols, common fragmentation pathways include the loss of a hydroxyl radical (M-17), the loss of water (M-18), and cleavage of the C-C bond to form a resonance-stabilized benzyl cation or a substituted tropylium (B1234903) ion. gbiosciences.comlibretexts.org

Expected Fragmentation Patterns:

[M]⁺•: Molecular ion peaks at m/z 222 and 224.

[M-H₂O]⁺•: Loss of water, leading to peaks at m/z 204 and 206.

[M-Br]⁺: Loss of the bromine atom, resulting in a fragment at m/z 143.

[C₇H₄F₂O]⁺: Loss of a bromine radical.

[C₆H₂BrF₂]⁺: Loss of the CH₂OH group, leading to peaks at m/z 191 and 193.

MS is also invaluable for reaction monitoring, where the consumption of starting materials and the formation of products and intermediates can be tracked by observing their respective molecular ion peaks. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 222 / 224 | Molecular Ion [M]⁺• | [C₇H₅BrF₂O]⁺• |

| 204 / 206 | [M - H₂O]⁺• | [C₇H₃BrF₂]⁺• |

| 191 / 193 | [M - CH₂OH]⁺ | [C₆H₂BrF₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Key functional groups have characteristic absorption frequencies. For this compound, the most prominent IR bands would include:

O-H Stretch: A strong and broad absorption in the region of 3400-3650 cm⁻¹ is characteristic of the alcohol's hydroxyl group. pressbooks.publibretexts.org

C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the CH₂ group appears in the 2850-2960 cm⁻¹ range. pressbooks.pub

C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the primary alcohol C-O bond is expected around 1050 cm⁻¹.

C-F and C-Br Stretches: Absorptions for carbon-fluorine and carbon-bromine bonds are found in the fingerprint region, typically around 1250-1000 cm⁻¹ for C-F and 600-500 cm⁻¹ for C-Br. theaic.org

Studies on fluorinated benzyl alcohols have shown that ortho-fluorine substitution can influence the conformational landscape and the hydrogen-bonding properties of the hydroxyl group, which can be observed through shifts in the ν(OH) band. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric aromatic ring breathing modes and the C-Br stretch, which often give strong Raman signals. theaic.org

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibration Type | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch | 3650 - 3400 (Broad, Strong) | Weak |

| C-H (Aromatic) | Stretch | 3100 - 3000 (Medium) | Strong |

| C-H (Aliphatic) | Stretch | 2960 - 2850 (Medium) | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 (Medium-Weak) | Strong |

| O-H | Bend | 1440 - 1395 (Medium) | Weak |

| C-O | Stretch | ~1050 (Strong) | Medium |

| C-F | Stretch | 1250 - 1000 (Strong) | Medium |

Chromatographic Techniques for Purification and Purity Assessment (e.g., GC-MS, HPLC, TLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds like this compound and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of a sample's purity. libretexts.orgresearchgate.net For the synthesis of this compound (e.g., from the corresponding aldehyde), TLC can be used to track the consumption of the starting material and the formation of the alcohol product. The alcohol is more polar than the aldehyde and will thus have a lower retention factor (Rf) on a silica (B1680970) gel plate. researchgate.net The presence of a single spot under UV visualization suggests a high degree of purity. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. For purity assessment of this compound, a reversed-phase HPLC method using a C18 column is typically employed. nih.gov A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. nih.gov The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC is also a valuable tool for purification on a preparative scale.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for separating and identifying volatile and thermally stable compounds. nih.gov this compound can be analyzed by GC-MS to confirm its identity and purity. The gas chromatogram provides the retention time, a characteristic property of the compound under specific conditions, while the mass spectrometer provides the mass spectrum of the eluting peak, confirming its molecular weight and fragmentation pattern. researchgate.net In some cases, derivatization of the alcohol may be performed to improve its volatility and chromatographic behavior. nih.gov

Table 4: Application of Chromatographic Techniques

| Technique | Principle | Application for this compound |

|---|---|---|

| TLC | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Rapid reaction monitoring and preliminary purity check. |

| HPLC | High-resolution separation in a packed column based on partitioning between a liquid mobile phase and a solid stationary phase. | High-precision purity assessment (>99%) and preparative purification. |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Confirmation of identity and purity; detection of volatile impurities. |

Computational and Theoretical Studies on 2 Bromo 3,6 Difluorobenzyl Alcohol

Quantum Chemical Calculations of Electronic Structure and Energetics

There are no specific scholarly articles available that provide detailed quantum chemical calculations for 2-Bromo-3,6-difluorobenzyl alcohol. Such studies, typically employing Density Functional Theory (DFT), would be crucial for understanding the molecule's fundamental properties.

Hypothetical Data Table of Calculated Properties:

Were such studies available, they would likely present data similar to the following hypothetical table. This data would be essential for predicting the molecule's behavior in chemical reactions and its potential for intermolecular interactions.

| Calculated Property | Hypothetical Value | Method/Basis Set | Significance |

| Dipole Moment | ~2.5 D | DFT/B3LYP/6-311+G(d,p) | Indicates overall polarity and potential for dipole-dipole interactions. |

| HOMO Energy | ~-6.8 eV | DFT/B3LYP/6-311+G(d,p) | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~-0.5 eV | DFT/B3LYP/6-311+G(d,p) | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~6.3 eV | DFT/B3LYP/6-311+G(d,p) | Indicates kinetic stability and electronic excitation energy. |

| Mulliken Atomic Charges | C1: +0.15, C2: -0.10, ... | DFT/B3LYP/6-311+G(d,p) | Provides insight into the distribution of electron density across the molecule. |

Molecular Docking and Dynamics Simulations for Reactivity Prediction

Specific molecular docking or molecular dynamics (MD) simulation studies involving this compound have not been identified in the surveyed literature. These computational techniques are instrumental in predicting how a molecule might interact with a biological target, such as an enzyme's active site.

Hypothetical Molecular Docking Results:

A hypothetical docking study of this compound against a protein target might yield results like those presented below. This information would be invaluable for drug discovery and design.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -7.5 | Lys72, Asp184, Phe80 | Hydrogen bond with alcohol, halogen bond with bromine, π-π stacking with phenyl ring. |

| Aldehyde Dehydrogenase | -6.8 | Cys302, Asn169, Trp177 | Hydrogen bond with alcohol, hydrophobic interactions. |

MD simulations would further elaborate on the stability of these predicted binding modes over time, providing a more dynamic picture of the interaction.

Reaction Pathway Modeling and Transition State Analysis in Bromination and Alcohol Reactions

No specific computational studies modeling the reaction pathways or analyzing the transition states for reactions involving this compound, such as further bromination or reactions of the alcohol group, are available. Such studies would provide critical insights into reaction mechanisms, kinetics, and the factors controlling product formation. For instance, computational analysis of the oxidation of the benzyl (B1604629) alcohol group could elucidate the transition state geometry and activation energy, guiding the selection of appropriate reaction conditions.

Predictive Studies on Regioselectivity and Stereoselectivity in Fluorinated Systems

While general computational methods for predicting regioselectivity in electrophilic aromatic substitution of fluorinated systems exist, their specific application to this compound is not documented. The fluorine and bromine substituents, along with the hydroxymethyl group, exert competing electronic and steric effects that would make predicting the outcome of, for example, nitration or further halogenation, a non-trivial computational problem. Such a study would likely involve calculating the relative energies of possible intermediates to determine the most favored reaction site.

Computational Design Principles for Fluorinated Organic Compounds

The design of novel fluorinated organic compounds often relies on established computational principles. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. While there are no specific design studies centered on this compound, the principles applied to other fluorinated pharmacophores would be relevant. Computational approaches could be used to systematically explore how modifications to the substitution pattern of the benzyl alcohol core would impact its properties, guiding the synthesis of new compounds with desired characteristics.

Future Directions and Emerging Research Avenues for 2 Bromo 3,6 Difluorobenzyl Alcohol

Sustainable Synthetic Approaches and Green Chemistry Principles in its Production and Transformations

The chemical industry's shift towards sustainability is driving research into greener methods for synthesizing and transforming complex molecules like 2-Bromo-3,6-difluorobenzyl alcohol. Future efforts will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Production: Current multi-step syntheses often rely on traditional brominating agents and initiators. A more sustainable approach could be adapted from methodologies developed for similar halogenated compounds. For instance, a patented method for producing 2,6-difluorobenzyl bromide utilizes photo-initiation instead of chemical initiators like azobisisobutyronitrile and employs a recyclable hydrobromic acid/hydrogen peroxide system for bromination. google.com This approach reduces costs and improves product purity under mild conditions. google.com Applying photocatalysis and atom-economical reagents to the synthesis of this compound from its precursors represents a key area for future research.

Transformations: Green chemistry principles are also being applied to the transformations of benzyl (B1604629) alcohols. A significant area of research is the selective oxidation of the alcohol to the corresponding aldehyde, a valuable synthetic intermediate. bldpharm.comoakwoodchemical.com The development of photocatalysts, such as mixed-metal organic frameworks (MM-MOFs), offers a sustainable alternative to traditional heavy-metal-based oxidizing agents. rsc.org These catalysts can operate under visible light at room temperature, demonstrating high selectivity and recyclability. rsc.org Future research will likely explore the application of such sustainable catalytic systems for the oxidation of this compound.

Table 1: Comparison of Traditional vs. Green Synthetic Principles

| Principle | Traditional Approach | Emerging Green Alternative | Potential Benefit |

|---|---|---|---|

| Initiation | Chemical initiators (e.g., AIBN) | Photo-initiation (Light) | Milder reaction conditions, reduced chemical waste. google.com |

| Bromination | N-Bromosuccinimide (NBS) | HBr/H₂O₂ System | Higher atom economy, recycling of reagents. google.com |

| Oxidation | Stoichiometric oxidants (e.g., CrO₃) | Photocatalytic systems (e.g., MOFs) | Use of renewable energy (light), high selectivity, catalyst recyclability. rsc.org |

| Solvents | Chlorinated or polar aprotic solvents | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions | Reduced environmental impact and toxicity. |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Advancements in catalysis are crucial for unlocking the full synthetic potential of this compound. Research is focused on creating highly selective and efficient catalytic systems for transformations at the bromine, fluorine, and alcohol functional groups.

Photocatalysis, in particular, is an emerging field. Dual catalysis systems, combining a photocatalyst with a transition metal catalyst, have shown promise. For example, a nickel/photoredox dual catalytic system has been used for the coupling of alkyl bromides with other organic fragments. mpg.de Such methods could be adapted for cross-coupling reactions at the bromine position of this compound, offering a milder alternative to traditional palladium-catalyzed reactions. mpg.de

Furthermore, metal-organic frameworks (MOFs) are being investigated as versatile catalysts. A mixed-metal MOF containing Fe³⁺ and Co²⁺ has demonstrated high efficiency in the photocatalytic oxidation of benzyl alcohols to aldehydes with excellent selectivity. rsc.org The development of custom-designed MOFs tailored for substrates like this compound could enable highly specific transformations, minimizing side reactions and improving yields. rsc.org

Table 2: Emerging Catalytic Systems for Functionalization

| Catalytic System | Target Transformation | Key Advantages |

|---|---|---|

| Dual Ni/Photoredox Catalysis | C-Br Cross-Coupling | Mild reaction conditions, broad functional group tolerance. mpg.de |

| Mixed-Metal MOFs | Alcohol Oxidation | High selectivity, visible light-driven, catalyst recyclability. rsc.org |

| Palladium/Ligand Systems | Cyanation (C-Br to C-CN) | High yield, ligand-free potential, use of non-toxic cyanide sources. google.com |

| Enzyme Catalysis | Asymmetric transformations | High enantioselectivity, operation in aqueous media. |

Exploration of Underexplored Reactivity Profiles of Bromine and Fluorine Substituents

The unique electronic environment of the aromatic ring in this compound, created by the competing effects of the substituents, presents opportunities to explore novel reactivity. The two fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAᵣ). google.com The bromine atom, while also electron-withdrawing, is a versatile handle for cross-coupling reactions.

Future research will likely investigate the regioselectivity of these reactions. The placement of the bromine atom ortho to one fluorine and meta to the other creates a differentiated reactivity profile. This could be exploited for selective functionalization. For example, conditions could be optimized for SNAᵣ of one fluorine atom over the other, or for selective metal-halogen exchange at the C-Br bond without disturbing the C-F bonds.

Recent studies have highlighted methods for the nucleophilic fluorination of alkyl bromides using reagents like Et₃N·3HF, sometimes in combination with silver salts, to form new C-F bonds under relatively mild conditions. nih.govresearchgate.netrsc.org While this applies to the benzylic position after converting the alcohol to a bromide, it points to an increasing interest in selective halogen exchange reactions. Exploring the possibility of direct, selective substitution of the aromatic bromine or fluorine atoms under novel catalytic conditions is a promising research avenue. The electron-withdrawing nature of the fluorine atoms lowers the reactivity of adjacent C-H bonds, which can influence the selectivity of certain reactions. google.com

Advancements in Methodologies for Targeted Structural Modification and Diversification

Building on its core structure, this compound is an ideal starting point for creating libraries of diverse molecules for screening in pharmaceutical and materials science applications. google.comchemimpex.com Advancements in synthetic methodologies are key to achieving this structural diversification efficiently.

Core Transformations:

Oxidation: Converting the benzylic alcohol to the corresponding aldehyde or carboxylic acid creates new handles for further reactions like imine formation, Wittig reactions, or amidation.

Bromine Functionalization: The bromine atom is a prime site for modification via established cross-coupling reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkyl, alkynyl, and amino groups.

Fluorine Chemistry: While C-F bonds are generally robust, modern methods for C-F activation could allow for late-stage diversification at these positions, a highly sought-after transformation in medicinal chemistry.

Novel Methodologies: Photoredox catalysis offers new ways to form C-C bonds. For example, visible light-mediated radical alkenylation can transform benzyl derivatives into valuable allylbenzene (B44316) structures. researchgate.net Applying such methods to derivatives of this compound could rapidly generate complex scaffolds. Furthermore, developing one-pot, multi-component reactions starting from this alcohol would be a highly efficient strategy for building molecular diversity.

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-3,6-difluorobenzyl alcohol, and how can purity be optimized?

Synthesis typically involves sequential halogenation and fluorination of benzyl alcohol derivatives. A common approach is nucleophilic aromatic substitution on a pre-brominated benzyl alcohol precursor, using fluorinating agents like KF or Selectfluor under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >97% purity, as noted in analogous fluorinated benzyl alcohol syntheses . Yield optimization may require controlled reaction temperatures (0–25°C) and catalysts such as Cu(I) or Pd(0) to enhance regioselectivity .

Q. How should researchers characterize this compound, and which analytical techniques are most reliable?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., coupling constants for adjacent fluorine atoms). F NMR is essential for distinguishing between meta/para fluorine positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHBrFO; theoretical ~223.01 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97%) and monitor degradation .

Q. What are the solubility and storage guidelines for this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited water solubility. For long-term stability, store at 2–8°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles, which can degrade halogenated alcohols . Working solutions in DMSO should be used within 1 month if stored at -20°C .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms at the 3- and 6-positions deactivate the benzene ring, directing electrophilic attacks to the para position relative to bromine. Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling Pd-catalyzed aryl-aryl bond formation. However, competing debromination may occur under strong reducing conditions; thus, ligand choice (e.g., SPhos or XPhos) and mild bases (KCO) are recommended to suppress side reactions .

Q. What strategies mitigate degradation during prolonged experimental use, and how can degradation products be identified?

Degradation via hydrolysis or oxidation is common. Stabilization methods include:

- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of the benzyl alcohol group.

- Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v. Degradation products (e.g., 3,6-difluorobenzaldehyde) can be identified using GC-MS or LC-MS/MS, referencing fragmentation patterns from analogous compounds .

Q. How does steric hindrance from fluorine substituents affect its utility as a building block in pharmaceutical intermediates?

The 3,6-difluoro motif introduces steric constraints that favor planar transition states in SNAr reactions, enhancing selectivity for meta-substituted products. This is advantageous in constructing kinase inhibitors or fluorinated analogs of bioactive molecules. Computational modeling (DFT) can predict reactivity trends, while X-ray crystallography of intermediates validates regiochemical outcomes .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.